molecular formula C10H15N3 B1437530 (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine CAS No. 936940-73-7

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine

Cat. No. B1437530
M. Wt: 177.25 g/mol
InChI Key: MDBOUHXUPNVKKN-UHFFFAOYSA-N
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Description

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine, also known as 4-methyl-THQ, is an organic compound that is widely used in the pharmaceutical, chemical, and agricultural industries. It is a versatile, cost-effective, and widely available chemical that has a wide range of applications. 4-methyl-THQ is a valuable intermediate in the synthesis of a variety of pharmaceuticals, including antihistamines, anti-inflammatory agents, and anticonvulsants. It is also used in the synthesis of agrochemicals, such as herbicides and fungicides, as well as in the production of dyes and pigments.

Scientific Research Applications

Antimicrobial Activities

A series of derivatives starting from 4-methoxyaniline have been synthesized, leading to compounds demonstrating moderate to very good antibacterial and antifungal activities. This research showcases the compound's potential in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Catalysis and Chemical Reactions

(4-Phenylquinazolin-2-yl)methanamine has been synthesized and used to create N-heterocyclic ruthenium(II) complexes, demonstrating excellent conversions in transfer hydrogenation reactions. This highlights its application in catalysis and organic synthesis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Tubulin-Polymerization Inhibition

Modifications of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety have led to the discovery of new tubulin-polymerization inhibitors. These compounds show significant potency against tubulin assembly and have potential applications in cancer therapy (Wang et al., 2014).

Organic Synthesis

The compound's derivatives have been used in the synthesis of substituted 5,6,7,8-tetrahydroquinazolin-2-amine compounds via one-pot methods, demonstrating the compound's utility in facilitating more efficient organic synthesis processes (Tugcu & Turhan, 2018).

Dopamine D3 Receptor Affinity

A series of 5,6,7,8-tetrahydroquinazolines and related compounds have been prepared with high affinity and selectivity for the dopamine D3 receptor, indicating potential applications in neuroscience and pharmacology (Avenell et al., 1999).

Enantioselective Synthesis

The compound has facilitated the enantioselective synthesis of 8-substituted 5,6,7,8-tetrahydroquinolines, demonstrating its importance in the synthesis of enantiomerically pure compounds (Uenishi & Hamada, 2002).

Stroke Treatment Advances

Tetramethylpyrazine nitrones and quinolylnitrones, derived from the compound, show promising therapeutic applications for stroke treatment, showcasing the compound's potential in medical research (Marco-Contelles, 2020).

properties

IUPAC Name

(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBOUHXUPNVKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine

CAS RN

936940-73-7
Record name 936940-73-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Reactant of Route 2
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Reactant of Route 3
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Reactant of Route 4
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Reactant of Route 5
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Reactant of Route 6
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine

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